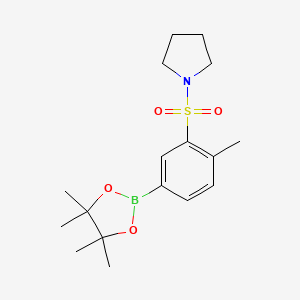
1-((2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine
描述
1-((2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C17H26BNO4S and its molecular weight is 351.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
It’s known that the compound contains a sulfonyl group, which can act as a potential nucleophilic attack site . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Compounds with similar structures have been known to participate in borylation and hydroboration reactions, which are key steps in various biochemical pathways .
生物活性
The compound 1-((2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine is a boron-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : CHBNOS
- Molecular Weight : 225.12 g/mol
- CAS Number : 1218791-01-5
- Solubility : Soluble in organic solvents; low solubility in water (0.273 mg/ml) .
Biological Activity
The biological activity of this compound primarily revolves around its potential as a kinase inhibitor and its interactions with various biological pathways.
Kinase Inhibition
Several studies have indicated that compounds similar to this one exhibit significant kinase inhibition properties. For instance:
- Inhibition of GSK-3β : A related compound demonstrated the ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), a target in neuroinflammatory conditions. The inhibition was quantified with IC values in the low nanomolar range .
Case Studies
- Anti-Cancer Activity : In vitro studies have shown that derivatives of boronic acid can modulate signaling pathways involved in cancer proliferation. For example, compounds with similar structures have been effective against various cancer cell lines by inhibiting specific kinases involved in tumor growth .
- Neuroinflammation Models : Research exploring the effects of boron-containing compounds on neuroinflammation has shown promising results. Compounds similar to this compound were found to reduce inflammatory markers in cellular models .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Boronic Ester : The initial step involves the reaction of a suitable phenol with a boronic acid under acidic conditions.
- Sulfonamide Formation : The next step involves the introduction of a sulfonamide group through nucleophilic substitution.
- Pyrrolidine Ring Closure : Finally, cyclization reactions are performed to form the pyrrolidine ring.
Data Table: Biological Activity Summary
属性
IUPAC Name |
1-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO4S/c1-13-8-9-14(18-22-16(2,3)17(4,5)23-18)12-15(13)24(20,21)19-10-6-7-11-19/h8-9,12H,6-7,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAAAQCDRUNISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















